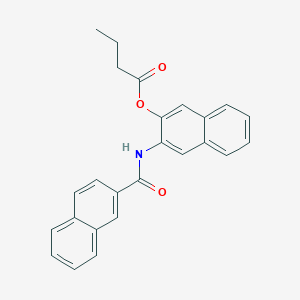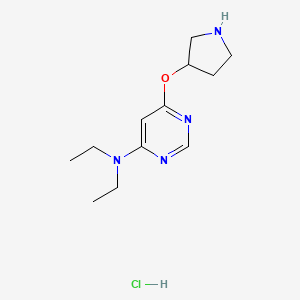
Guanosine, 2'-C-methyl-6-O-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 2’-C-methyl-6-O-methyl- is a modified nucleoside analog with the molecular formula C12H17N5O5 and a molecular weight of 311.29 g/mol. This compound is known for its significant antiviral properties, particularly against RNA viruses such as hepatitis C and respiratory syncytial virus (RSV). It is a derivative of guanosine, where the 2’-carbon and the 6-oxygen positions are methylated, enhancing its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-C-methyl-6-O-methyl- typically involves the methylation of guanosine at the 2’-carbon and 6-oxygen positions. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure selective methylation. Common reagents used in these reactions include methyl iodide and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions: Guanosine, 2’-C-methyl-6-O-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, methyl iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methylated positions.
科学的研究の応用
Guanosine, 2’-C-methyl-6-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interaction with enzymes involved in nucleic acid metabolism.
Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs, particularly against RNA viruses like hepatitis C and RSV.
Industry: It is used in the production of pharmaceuticals and as a research tool in the study of nucleic acid chemistry.
作用機序
The mechanism of action of Guanosine, 2’-C-methyl-6-O-methyl- involves its incorporation into viral RNA, leading to the termination of RNA synthesis. This compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of RNA viruses. The methylation at the 2’-carbon and 6-oxygen positions enhances its stability and resistance to enzymatic degradation, making it more effective as an antiviral agent.
類似化合物との比較
Bemnifosbuvir (AT-527): Another guanosine analog with antiviral properties.
2’-F-2’-C-methyl guanosine: A similar compound with fluorine substitution at the 2’-carbon position.
Comparison: Guanosine, 2’-C-methyl-6-O-methyl- is unique due to its dual methylation, which enhances its stability and antiviral activity compared to other guanosine analogs. While compounds like Bemnifosbuvir and 2’-F-2’-C-methyl guanosine also exhibit antiviral properties, the specific modifications in Guanosine, 2’-C-methyl-6-O-methyl- provide distinct advantages in terms of resistance to enzymatic degradation and effectiveness against a broader range of RNA viruses .
特性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC名 |
(3R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5?,7?,10?,12-/m1/s1 |
InChIキー |
OAIGYKVLSKBAJZ-VDXLJIONSA-N |
異性体SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


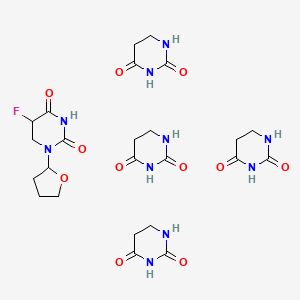
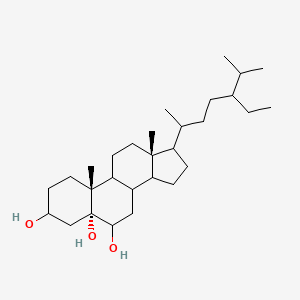
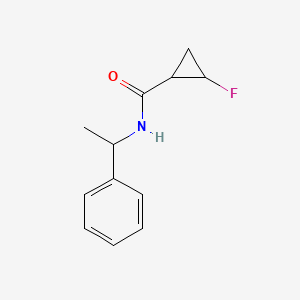
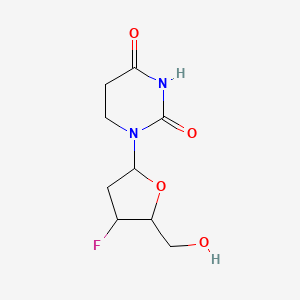
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
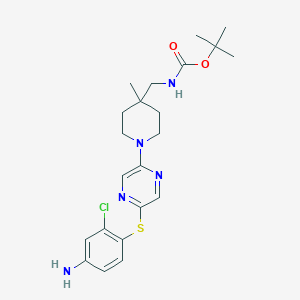

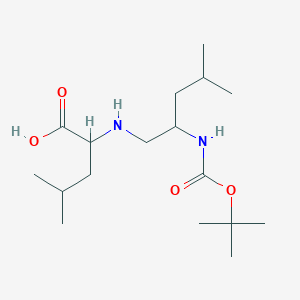
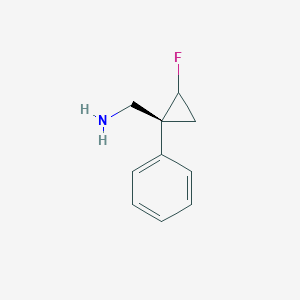
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)

